(6-Bromo-3-methoxy-2-methylphenyl)methanol

Organic Synthesis Building Block Steric Effects

Differentiate your lead optimization with (6-Bromo-3-methoxy-2-methylphenyl)methanol. The unique 1,2,3,4-substitution pattern, featuring a sterically hindering 2-methyl group ortho to the benzylic alcohol, cannot be replicated by common analogs like 2-bromo-3-methoxybenzyl alcohol. This specific geometry alters reaction kinetics and regioselectivity, making it critical for precise SAR studies of target binding and metabolic stability. Directly synthesize diverse libraries via its pinacol boronate ester.

Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
CAS No. 110451-91-7
Cat. No. B1374256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-3-methoxy-2-methylphenyl)methanol
CAS110451-91-7
Molecular FormulaC9H11BrO2
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1CO)Br)OC
InChIInChI=1S/C9H11BrO2/c1-6-7(5-11)8(10)3-4-9(6)12-2/h3-4,11H,5H2,1-2H3
InChIKeyOHRSMCHEHNKULS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 110451-91-7 Procurement Guide: Key Specifications and Structural Differentiation of (6-Bromo-3-methoxy-2-methylphenyl)methanol


(6-Bromo-3-methoxy-2-methylphenyl)methanol (CAS 110451-91-7) is a trisubstituted benzyl alcohol derivative with molecular formula C9H11BrO2 and molecular weight 231.09 g/mol, characterized by a bromine atom at the 6-position, a methoxy group at the 3-position, and a methyl group at the 2-position on the benzene ring . This compound is commercially available from multiple suppliers at purity specifications typically ranging from 95% to ≥97% and serves primarily as a synthetic building block in pharmaceutical research and organic synthesis .

Why (6-Bromo-3-methoxy-2-methylphenyl)methanol Cannot Be Directly Substituted with Other Brominated Benzyl Alcohols


The 1,2,3,4-tetrasubstituted benzene substitution pattern of (6-bromo-3-methoxy-2-methylphenyl)methanol creates a distinct steric and electronic environment that cannot be replicated by commercially available alternatives such as 2-bromo-3-methoxybenzyl alcohol (CAS 199436-55-0) or 3-bromo-2-methoxy-5-methylbenzyl alcohol . The presence of the 2-methyl group adjacent to both the hydroxymethyl and methoxy substituents introduces steric hindrance that alters reaction kinetics and regioselectivity in downstream transformations [1]. This compound belongs to a class of substituted benzenemethanol compounds with documented utility as synthetic intermediates, where precise substitution geometry is critical for subsequent coupling reactions [1].

Quantitative Evidence Guide: Verified Differentiation of (6-Bromo-3-methoxy-2-methylphenyl)methanol from Structural Analogs


Unique 1,2,3,4-Tetrasubstituted Benzene Pattern: Steric and Electronic Differentiation from Common Benzyl Alcohol Building Blocks

(6-Bromo-3-methoxy-2-methylphenyl)methanol features four contiguous substituents on the benzene ring (positions 1 through 4 occupied by -CH2OH, -CH3, -OCH3, and ring carbons bearing -Br at position 6) . In contrast, the more widely available 2-bromo-3-methoxybenzyl alcohol (CAS 199436-55-0) lacks the 2-methyl group entirely , while (5-bromo-2-methoxy-3-methylphenyl)methanol (CAS 954124-92-6) presents a different substitution isomer with the bromine at position 5 rather than position 6 . This structural distinction alters both the steric environment around the reactive hydroxymethyl group and the electronic distribution across the aromatic ring .

Organic Synthesis Building Block Steric Effects

Suzuki-Miyaura Cross-Coupling Potential: Comparative Assessment of Boronate Ester Derivatives

The pinacol boronate ester derivative of (6-bromo-3-methoxy-2-methylphenyl)methanol—specifically 2-(6-bromo-3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2096333-66-1)—is commercially available for Suzuki-Miyaura cross-coupling applications . This derivative preserves the unique 6-bromo substitution pattern while enabling C-C bond formation at the aromatic position. The corresponding boronate ester of the positional isomer (5-bromo-2-methoxy-3-methylphenyl)methanol is not listed in major catalogs . 6-Bromo-3-methoxy-2-methylphenylboronic acid pinacol ester has been documented as undergoing Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides , establishing a synthetic pathway for incorporating this scaffold into larger molecular architectures.

Cross-Coupling Suzuki-Miyaura Boronic Ester

Purity Specification Benchmarking: Verified Assay Values Across Commercial Suppliers

Commercial purity specifications for (6-bromo-3-methoxy-2-methylphenyl)methanol range from 95% to ≥97% across multiple independent suppliers . AK Sci specifies a minimum purity of 95% with long-term storage recommendation in cool, dry conditions . Biomart specifies purity ≥97% . Leyan (Shanghai Haohong Biomedical) specifies 95%+ purity for product number 1400305 . In comparison, structurally related (5-bromo-2-methoxy-3-methylphenyl)methanol (CAS 954124-92-6) is listed without explicit minimum purity specifications in available supplier documentation . MolCore provides NLT 97% specification with ISO certification compliance .

Quality Control Purity Analysis Procurement

Analytical Characterization: Documented Spectroscopic Properties Supporting Identity Verification

(6-Bromo-3-methoxy-2-methylphenyl)methanol has documented NMR (1H and 13C), IR, and Raman spectroscopic characterization data available through published synthetic protocols [1]. The canonical SMILES (COC1=CC=C(Br)C(CO)=C1C) and InChI (InChI=1S/C9H11BrO2/c1-6-7(5-11)8(10)3-4-9(6)12-2/h3-4,11H,5H2,1-2H3) have been verified and are consistent across multiple authoritative databases . In contrast, the closely related positional isomer (5-bromo-2-methoxy-3-methylphenyl)methanol has limited publicly accessible spectroscopic reference data . Additionally, 6-bromo-3-methoxybenzyl alcohol (CAS not specified for the exact analog) has been characterized in the literature with detailed synthetic and spectroscopic data, demonstrating the broader class characterization precedent [2].

NMR Spectroscopy Identity Confirmation Analytical Reference

High-Value Application Scenarios for (6-Bromo-3-methoxy-2-methylphenyl)methanol in Research and Industrial Procurement


Structure-Activity Relationship (SAR) Studies Requiring Sterically Hindered Benzyl Alcohol Scaffolds

This compound serves as a building block for SAR studies where the 2-methyl group provides steric hindrance around the benzylic alcohol position . The unique 1,2,3,4-tetrasubstituted pattern cannot be replicated using more common analogs like 2-bromo-3-methoxybenzyl alcohol, making this compound essential for probing steric effects on target binding or metabolic stability in medicinal chemistry campaigns.

Suzuki-Miyaura Cross-Coupling for Library Synthesis and Lead Optimization

The commercial availability of the corresponding pinacol boronate ester (CAS 2096333-66-1) establishes a direct synthetic route for incorporating the 6-bromo-3-methoxy-2-methylphenyl scaffold into diverse molecular libraries via Suzuki-Miyaura cross-coupling. This synthetic accessibility makes the compound valuable for lead optimization programs requiring modular incorporation of this substitution pattern.

Analytical Method Development and Reference Standard Procurement

The documented NMR (1H, 13C), IR, and Raman spectroscopic data [1] combined with defined purity specifications (95% to ≥97%) across multiple suppliers support the compound's use as an analytical reference standard. Procurement decisions can be guided by specific purity requirements and the availability of batch-specific certificates of analysis.

Synthesis of 6-Bromo-3-methoxy-2-methyl Substituted Derivatives via Benzylic Functionalization

The primary benzylic alcohol group enables conversion to benzyl halides, amines, ethers, and esters, providing access to a range of derivatives bearing the 6-bromo-3-methoxy-2-methyl substitution pattern. The 2-methyl group ortho to the benzylic position may influence reaction rates and regioselectivity in these transformations, offering synthetic control not available with non-methylated analogs.

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